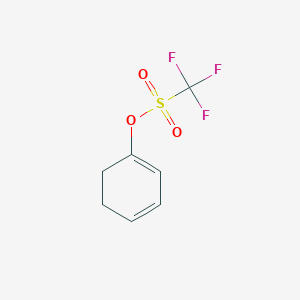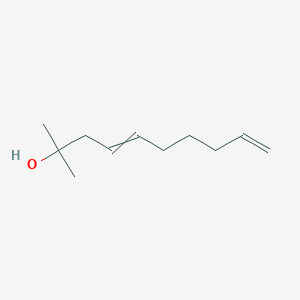![molecular formula C12H17NO B14519946 Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- CAS No. 62491-72-9](/img/structure/B14519946.png)
Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- is a heterocyclic compound that features a fused ring system combining a cyclooctane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctanone with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloocta[b]pyridine-2-one derivatives, while reduction may produce more saturated alcohols or hydrocarbons.
Scientific Research Applications
Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cycloocta[b]pyridine: A similar compound with a fused ring system but lacking the methanol group.
Cycloocta[b]pyridin-2-amine: Another derivative with an amine group instead of a methanol group.
Uniqueness
Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. This functional group can also provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
62491-72-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-7-10-5-3-1-2-4-6-12(10)13-11/h7-8,14H,1-6,9H2 |
InChI Key |
QTDWFTCSIKASNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C=CC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-](/img/structure/B14519869.png)
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
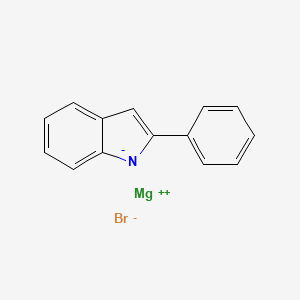

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
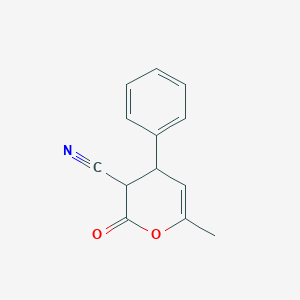
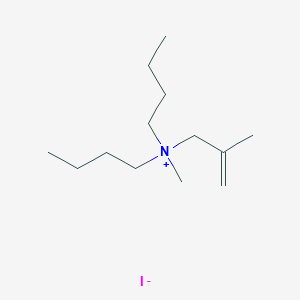
![{[(Pyridin-2-yl)methyl]amino}methanol](/img/structure/B14519906.png)
![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)
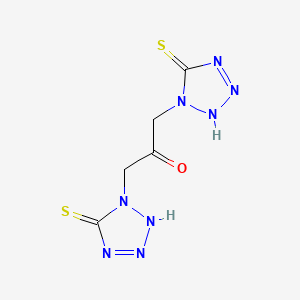
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
